REACTION_CXSMILES
|
Cl.Cl.[N:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:17]=[CH:16][CH:15]=[CH:14][C:10]=2[C:11]([OH:13])=O)=[N:5][CH:4]=1.Cl.[F:19][C:20]1[CH:33]=[CH:32][C:23]([CH2:24][C:25]2([OH:31])[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]2)=[CH:22][CH:21]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N(CC)CC)C>CN(C=O)C.O>[F:19][C:20]1[CH:21]=[CH:22][C:23]([CH2:24][C:25]2([OH:31])[CH2:26][CH2:27][N:28]([C:11]([C:10]3[C:9]([C:6]4[CH:7]=[CH:8][N:3]=[CH:4][N:5]=4)=[N:17][CH:16]=[CH:15][CH:14]=3)=[O:13])[CH2:29][CH2:30]2)=[CH:32][CH:33]=1 |f:0.1.2,3.4,5.6|
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Name
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2-(pyrimidin-4-yl)nicotinic acid dihydrochloride
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Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
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Cl.Cl.N1=CN=C(C=C1)C1=C(C(=O)O)C=CC=N1
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Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
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Cl.FC1=CC=C(CC2(CCNCC2)O)C=C1
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
0.76 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CC2(CCN(CC2)C(=O)C=2C(=NC=CC2)C2=NC=NC=C2)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 14.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |